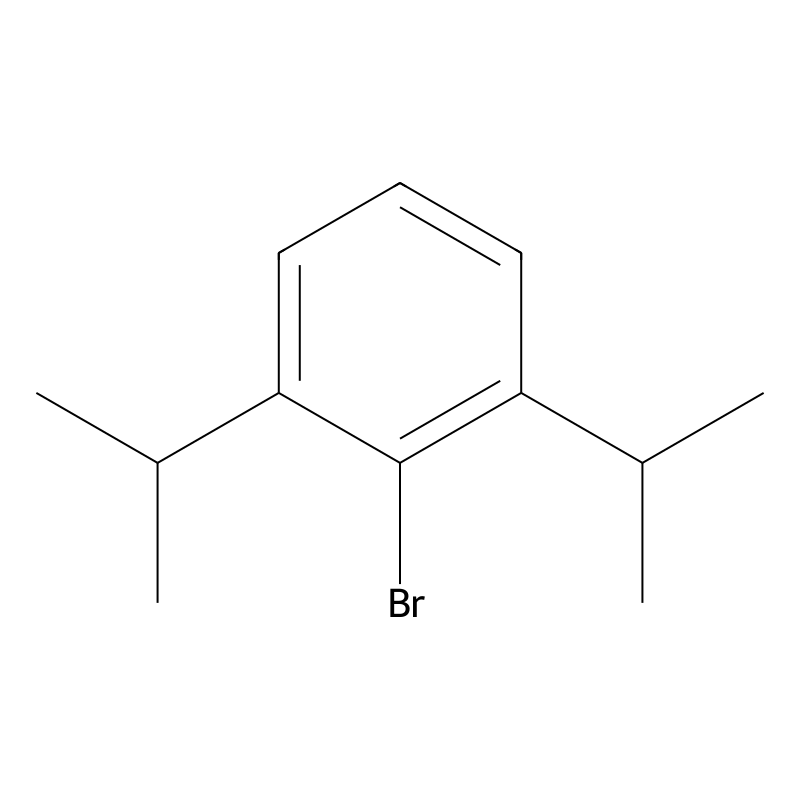

2-Bromo-1,3-diisopropylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

General Use

Scientific Field: Organic Chemistry

Application Summary: 2-Bromo-1,3-diisopropylbenzene is an organic compound that is used for research purposes . It is an aromatic hydrocarbon bearing a pair of isopropyl substituents .

Methods of Application: This compound is typically used in a laboratory setting. The specific methods of application can vary depending on the experiment or reaction it is being used in .

Results or Outcomes: The outcomes can also vary greatly depending on the specific use case. It is generally used as a reagent in various chemical reactions .

Synthesis of Benzene-1,3,5-triphosphonic Acid

Scientific Field: Organic Synthesis

Application Summary: 1,3-Diisopropylbenzene, a related compound, was used in the synthesis of benzene-1,3,5-triphosphonic acid .

Methods of Application: The specific methods of application would involve the synthesis of benzene-1,3,5-triphosphonic acid from 1,3-Diisopropylbenzene .

Results or Outcomes: The use of this compound can facilitate important chemical reactions in organic synthesis .

2-Bromo-1,3-diisopropylbenzene is an aromatic compound with the molecular formula and a molecular weight of 241.17 g/mol. It features a bromine atom substituted at the 2-position of a benzene ring, which also carries two isopropyl groups at the 1 and 3 positions. The compound is characterized by its unique structure, which influences its chemical behavior and biological activity. Its InChI Key is QEOQKWIURDCGIJ-UHFFFAOYSA-N, and it is recognized by the CAS number 57190-17-7 .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as those involving Grignard reagents, leading to the formation of new carbon-carbon bonds.

- Electrophilic Aromatic Substitution: The presence of electron-donating isopropyl groups enhances the reactivity of the benzene ring towards electrophiles, facilitating substitutions at other positions on the ring .

The biological activity of 2-Bromo-1,3-diisopropylbenzene has been studied with respect to its potential toxicity and interaction with biological systems. It is classified as harmful if swallowed and very toxic to aquatic life, indicating significant environmental concerns . Additionally, it has been noted to inhibit certain cytochrome P450 enzymes, particularly CYP2D6, which suggests potential implications for drug metabolism .

Several methods can be employed to synthesize 2-Bromo-1,3-diisopropylbenzene:

- Bromination of 1,3-Diisopropylbenzene: This can be achieved using bromine in the presence of a catalyst or under UV light to facilitate the substitution reaction.

- Electrophilic Aromatic Substitution: Using bromine or brominating agents such as N-bromosuccinimide in a suitable solvent can yield the desired product .

2-Bromo-1,3-diisopropylbenzene finds applications in various fields:

- Organometallic Chemistry: It serves as a precursor for synthesizing organometallic compounds through reactions with Grignard reagents.

- Material Science: Its unique structure makes it useful in developing specialized materials and polymers.

- Pharmaceutical Chemistry: Due to its biological activity, it may have potential applications in drug development .

Studies on 2-Bromo-1,3-diisopropylbenzene have focused on its interactions with biological systems and other chemical compounds. Notably:

- It has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism pathways.

- Its toxicity profile necessitates careful handling and consideration in environmental contexts due to its harmful effects on aquatic life .

Several compounds exhibit structural similarities to 2-Bromo-1,3-diisopropylbenzene. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 2-Bromo-1,3,5-triisopropylbenzene | 21524-34-5 | 1.00 | Contains three isopropyl groups |

| 2-Bromo-1,3,5-tri-tert-butylbenzene | 3975-77-7 | 0.97 | Features tert-butyl groups instead of isopropyls |

| 2-Bromo-1,3-diethyl-5-methylbenzene | 314084-61-2 | 0.92 | Contains ethyl and methyl groups |

| 1-Bromo-2,6-diisopropylbenzene | 719838 | 0.94 | Bromine at a different position |

These compounds share structural characteristics but differ in their substituents and positions on the benzene ring, which significantly influences their chemical properties and biological activities.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard